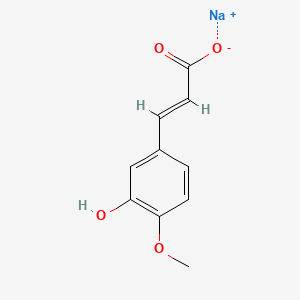

Sodium isoferulate

Description

Sodium isoferulate (C₁₀H₉NaO₄, MW 216.17 g/mol) is the sodium salt of isoferulic acid (3-hydroxy-4-methoxycinnamic acid). It is characterized by a trans-configuration around the C2=C3 double bond, with near-coplanar alignment of its aromatic and aliphatic moieties, stabilized by intramolecular hydrogen bonding . This structural arrangement enhances its stability and reactivity, making it suitable for applications in pharmaceuticals, cosmetics (e.g., as a UV absorber), and antioxidant formulations . Its CAS registry number is 110993-57-2 .

Properties

IUPAC Name |

sodium;(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.Na/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGXMEGLIMXDNB-WGCWOXMQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149434 | |

| Record name | Sodium isoferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110993-57-2 | |

| Record name | Sodium isoferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110993572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium isoferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM ISOFERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2BE5DM80G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sodium isoferulate is typically synthesized through the neutralization of ferulic acid with sodium hydroxide . The reaction involves dissolving ferulic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

Sodium isoferulate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Esterification: this compound can react with alcohols to form esters, which are useful in various applications.

Scientific Research Applications

Sodium isoferulate has a wide range of scientific research applications, including:

Chemistry: It is used as a UV absorber in various chemical formulations to protect products from UV degradation.

Biology: this compound’s antioxidant properties make it valuable in biological research, particularly in studies related to oxidative stress and cellular protection.

Medicine: Its potential therapeutic effects are being explored in the treatment of skin conditions and as a protective agent against UV-induced damage.

Mechanism of Action

Sodium isoferulate exerts its effects primarily through its antioxidant properties. It neutralizes free radicals, preventing oxidative damage to cells and tissues. The compound also absorbs UV radiation, protecting the skin from harmful effects such as sunburn and premature aging. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Metal Complexes of Isoferulate

Sodium isoferulate forms coordination complexes with divalent metals, such as manganese(II) and magnesium(II), which exhibit distinct structural and functional properties:

The manganese complex’s polynuclear structure suggests utility in catalysis or materials science, whereas this compound’s solubility favors biomedical applications .

Ester Derivatives of Isoferulate

Isoferulate esters, such as methyl isoferulate and cinnamyl isoferulate, differ in substituents and bioavailability:

Methyl isoferulate demonstrates antiviral activity by targeting viral ion channels, while bulkier esters like cinnamyl isoferulate may enhance skin permeation in cosmetics . This compound’s ionic nature limits membrane permeability compared to these lipophilic esters.

Functional Comparison with Analogous Compounds

Antioxidant Activity

This compound’s antioxidant capacity is linked to its planar structure and phenolic hydroxyl group, which facilitates free radical scavenging. Comparable compounds include:

- Vanillin (C₈H₈O₃): A simpler phenolic aldehyde with moderate antioxidant activity.

- Caffeic Acid (C₉H₈O₄): A dihydroxy derivative with superior antioxidant activity due to additional hydroxyl groups. This compound’s mono-methoxy substitution slightly reduces reactivity compared to caffeic acid .

Biological Activity

Sodium isoferulate, a salt form of isoferulic acid, is gaining attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-diabetic properties. This article provides a comprehensive overview of the current research findings related to the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

Isoferulic acid (IFA) is a phenolic compound derived from ferulic acid, characterized by the presence of methoxy groups that enhance its radical scavenging ability. The sodium salt form increases its solubility and bioavailability, making it more effective in various biological applications.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. A study comparing the antioxidant effects of isoferulic acid and its metal complexes found that this compound demonstrated lower IC50 values in DPPH radical scavenging assays compared to the free acid, indicating enhanced activity due to its ionic form .

| Compound | IC50 (μM) DPPH Scavenging |

|---|---|

| Isoferulic Acid | 365.27 |

| This compound | 149.00 |

| Mg(II) Isoferulate | 153.50 |

| Mn(II)/Na(I) Isoferulate | 149.00 |

This enhanced activity can be attributed to the methoxy groups that improve electron donation capabilities, which are crucial for neutralizing free radicals .

Anti-inflammatory Effects

This compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated human blood samples. The compound's ability to modulate immune responses positions it as a potential therapeutic agent in inflammatory diseases .

Case Study: Inhibition of Cytokine Production

- Objective : Evaluate the effect of this compound on cytokine production.

- Method : Human whole blood was stimulated with LPS and treated with varying concentrations of this compound.

- Results : Significant reductions in IL-6 and TNF-α levels were observed at concentrations as low as 10 μM.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against various pathogens. Studies have reported its effectiveness against:

- Bacteria : Staphylococcus aureus, Bacillus subtilis

- Fungi : Candida albicans, Aspergillus species

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Anti-diabetic Properties

This compound has been investigated for its potential to lower plasma glucose levels and improve insulin sensitivity. It activates α1A-adrenoceptors, enhancing glucose uptake through the PLC-PKC signaling pathway in muscle cells .

| Biological Activity | Mechanism |

|---|---|

| Glucose Uptake | Activation of α1A-adrenoceptors |

| Glycation Inhibition | Protection against ROS-induced damage |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.